N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-nitrobenzamide
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Overview
Description
N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a carbonothioyl group, and a nitrobenzamide group. Its intricate molecular architecture makes it a subject of study in synthetic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-nitrobenzamide typically involves multiple steps. One common method starts with the reaction of 4-bromophenylamine with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-bromophenyl)amino]carbonothioyl}benzamide
- N-(1-{[(2-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-(1-naphthyl)acetamide
Uniqueness
N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-nitrobenzamide is unique due to its combination of a bromophenyl group, a carbonothioyl group, and a nitrobenzamide group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C16H12BrCl3N4O3S |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-nitrobenzamide |
InChI |
InChI=1S/C16H12BrCl3N4O3S/c17-9-5-7-10(8-6-9)21-15(28)23-14(16(18,19)20)22-13(25)11-3-1-2-4-12(11)24(26)27/h1-8,14H,(H,22,25)(H2,21,23,28) |
InChI Key |
VVGIVMRCTZOXSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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